molecular formula C₁₉H₂₇N₄NaO₉S₄ B1139964 Sulfo-NHS-SS-Biotin CAS No. 325143-98-4

Sulfo-NHS-SS-Biotin

Cat. No. B1139964
M. Wt: 606.69
InChI Key:
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Description

Sulfo-NHS-SS-Biotin is a thiol-cleavable amine-reactive biotinylation reagent . It contains an extended spacer arm for minimizing the steric hindrances associated with avidin binding . It is water-soluble, disulfide-reducible, and can be used under physiologic conditions .


Synthesis Analysis

Mammalian cells are first labeled with EZ-Link Sulfo-NHS-SS-Biotin . The cells are then lysed and the labeled proteins are captured with NeutrAvidin Agarose . Dithiothreitol (DTT) is used to elute by reducing the disulfide bond in the biotin label, thus releasing the biotin-free binding proteins .


Molecular Structure Analysis

Sulfo-NHS-SS-Biotin is an N-hydroxysuccinimide ester (NHS ester) of biotin . It has a long chain spacer arm (24.3 Å) separating the biotin group from the amino-reactive sulfo-NHS ester .


Chemical Reactions Analysis

Sulfo-NHS-SS-Biotin reacts with amine-containing proteins and other molecules, forming a complex which further interacts with avidin or streptavidin probes . The SS when reduced to SH will cleave the molecule .


Physical And Chemical Properties Analysis

Sulfo-NHS-SS-Biotin has a molecular formula of C19H27N4NaO9S4 and a molecular weight of 606.7 . It is amine-reactive and water-soluble . It can be used under physiologic conditions .

Scientific Research Applications

Protein Labeling

Sulfo-NHS-SS-Biotin is widely used in protein labeling. It can biotinylate antibodies to facilitate their immobilization, purification, or detection . This compound reacts with primary amines (-NH2), such as lysine side-chains, or the N-termini of polypeptides .

Cell Surface Labeling

This compound is particularly useful for targeting cell surface proteins due to the membrane-impermeability of this reagent . It does not penetrate the plasma membrane, and therefore, it biotinylates only surface proteins of whole cells .

Reversible Labeling

The spacer arm of Sulfo-NHS-SS-Biotin includes a cleavable disulfide bond, which allows for reversible labeling of proteins and cell surface primary amines . This means the biotin label can be removed using reducing agents such as DTT .

Reducing Steric Hindrance

Sulfo-NHS-SS-Biotin contains an extended spacer arm to reduce steric hindrances associated with avidin binding . This feature makes it an ideal choice for applications that require minimal interference from the labeling reagent.

Water Solubility

This reagent is water-soluble, enabling biotinylation to be performed in the absence of organic solvents such as DMSO or DMF . This is beneficial for applications that cannot tolerate solvents or are complicated by their inclusion.

Medium Length Spacer Arm

The spacer arm (total length added to target) of Sulfo-NHS-SS-Biotin is 24.3 angstroms . It consists of the native biotin valeric acid group extended by a 7-atom chain . This medium length helps in maintaining the balance between reactivity and steric hindrance.

Intracellular Labeling

Although Sulfo-NHS-SS-Biotin is typically used for extracellular labeling due to its membrane impermeability, its counterpart, NHS-SS-Biotin, is membrane-permeable and can be used for intracellular labeling .

Affinity Chromatography

Biotinylated proteins can be separated and purified from other proteins using affinity chromatography. The high affinity of biotin for avidin or streptavidin is used to selectively retain biotinylated molecules on an avidin or streptavidin matrix .

Safety And Hazards

Individuals should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Sulfo-NHS-SS-Biotin has been used to purify targeted molecules using affinity chromatography on a column of immobilized avidin or streptavidin . Future research may focus on its use in labeling and purifying cell surface proteins . It may also be used in the development of new protein labeling reagents, including amine-reactive fluorescent dyes, biotin affinity tags, and pegylation compounds .

properties

IUPAC Name

sodium;1-[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O9S4.Na/c24-14(4-2-1-3-12-17-11(10-33-12)21-19(28)22-17)20-6-8-35-34-7-5-16(26)32-23-15(25)9-13(18(23)27)36(29,30)31;/h11-13,17H,1-10H2,(H,20,24)(H2,21,22,28)(H,29,30,31);/q;+1/p-1/t11-,12-,13?,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKZNJXGCYVTBZ-IDBHZBAZSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-])NC(=O)N2.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N4NaO9S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856142
Record name Sodium 2,5-dioxo-1-[(3-{[2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]disulfanyl}propanoyl)oxy]pyrrolidine-3-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

606.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfosuccinimidyl 3-[[2-(Biotinamido)ethyl] dithio]propionate Sodium Salt

CAS RN

325143-98-4
Record name Sodium 2,5-dioxo-1-[(3-{[2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]disulfanyl}propanoyl)oxy]pyrrolidine-3-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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